Cas no 150520-10-8 ((1R)-1-(3,4-Dichlorophenyl)ethan-1-amine)
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,3,4-dichloro-a-methyl-,(aR)-
- (1R)-1-(3,4-dichlorophenyl)ethanamine
- Benzenemethanamine, 3,4-dichloro-a-methyl-, (R)-
- BENZENEMETHANAMINE, 3,4-DICHLORO-Α-METHYL-, (ΑR)-
- (R)-1-(3,4-dichlorophenyl)ethanamine
- (1R)-1-(3,4-DICHLOROPHENYL)ETHAN-1-AMINE
- (1R)-1-(3,4-DICHLOROPHENYL)ETHAN-1-AMINE-HCL
- Benzenemethanamine, 3,4-dichloro-.alpha.-methyl-, (.alpha.R)-
- UJUFOUVXOUYYRG-RXMQYKEDSA-N
- BDBM50217346
- (R)-1-(3,4-dichlorophenyl)ethylamine
- (1R)-1-(3,4-Dichlorophenyl)ethan-1-amien
- Benzenemethanamine, 3,4-dichloro-alpha-methyl-, (alphaR)-
- I11039
- MFCD06761939
- (R)-1-(3,4-Dichlorophenyl)ethan-1-amine
- AKOS027328071
- CHEMBL356106
- EN300-58541
- Benzenemethanamine, 3,4-dichloro--methyl-, (R)-
- CS-0000335
- AS-67982
- SCHEMBL3181409
- 150520-10-8
- DTXSID00355188
- (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine
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- MDL: MFCD06761939
- Inchi: 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
- InChI Key: UJUFOUVXOUYYRG-RXMQYKEDSA-N
- SMILES: ClC1=C(C=CC(=C1)[C@@H](C)N)Cl
Computed Properties
- Exact Mass: 189.01100
- Monoisotopic Mass: 189.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26
Experimental Properties
- PSA: 26.02000
- LogP: 3.71340
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60620-250mg |
(R)-1-(3,4-Dichlorophenyl)ethanamine |
150520-10-8 | 95% | 250mg |
¥172.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60620-5g |
(R)-1-(3,4-Dichlorophenyl)ethanamine |
150520-10-8 | 95% | 5g |
¥2560.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60620-100mg |
(R)-1-(3,4-Dichlorophenyl)ethanamine |
150520-10-8 | 95% | 100mg |
¥72.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60620-1g |
(R)-1-(3,4-Dichlorophenyl)ethanamine |
150520-10-8 | 95% | 1g |
¥610.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO303-100mg |
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine |
150520-10-8 | 95+% | 100mg |
1288CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO303-250mg |
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine |
150520-10-8 | 95+% | 250mg |
2652CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D952200-250mg |
Benzenemethanamine, 3,4-dichloro-a-methyl-, (aR)- |
150520-10-8 | 95% | 250mg |
$75 | 2024-06-07 | |
| eNovation Chemicals LLC | D952200-1g |
Benzenemethanamine, 3,4-dichloro-a-methyl-, (aR)- |
150520-10-8 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB460375-250 mg |
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine; . |
150520-10-8 | 250MG |
€220.50 | 2023-07-18 | ||
| abcr | AB460375-1 g |
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine; . |
150520-10-8 | 1g |
€479.70 | 2023-07-18 |
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine Suppliers
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine
Introduction to (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine (CAS No. 150520-10-8)
(1R)-1-(3,4-Dichlorophenyl)ethan-1-amine, also known by its CAS number 150520-10-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry and the presence of dichlorophenyl and amine functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
The molecular structure of (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine consists of a chiral carbon center, which imparts enantiomeric specificity to the molecule. This enantiomeric purity is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological properties. The compound's chiral nature allows for the exploration of its effects on various biological targets, including enzymes, receptors, and transporters.
Recent studies have highlighted the potential of (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine may help to increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with conditions like depression and Parkinson's disease.
In addition to its MAO-inhibitory properties, (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine has been investigated for its anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses. By suppressing NF-κB activation, (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine may reduce inflammation and associated tissue damage, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
The pharmacokinetic profile of (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine has also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate plasma half-life, which suggests that it could be formulated into sustained-release preparations for extended therapeutic effects. Furthermore, toxicology studies have shown that (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse side effects.
The synthetic route to produce (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine has been optimized to ensure high yields and enantiomeric purity. One common approach involves the asymmetric reduction of a prochiral ketone using a chiral catalyst or auxiliary. This method allows for the selective formation of the desired enantiomer with high efficiency and purity. The ability to synthesize large quantities of this compound with consistent quality is essential for advancing its development into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine in various therapeutic applications. Early-phase trials have shown promising results in terms of safety and tolerability. Phase II trials are being conducted to assess the compound's effectiveness in treating specific conditions such as depression and inflammatory diseases. These trials will provide valuable insights into the potential clinical utility of (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine.
In conclusion, (1R)-1-(3,4-Dichlorophenyl)ethan-1-amine (CAS No. 150520-10-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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